Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 3,5-dichlorophenyl group, a formyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the reaction of 3,5-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-(3,5-Dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylic acid.
Reduction: Ethyl 1-(3,5-dichlorophenyl)-4-hydroxymethyl-1H-pyrazole-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential as a lead compound in drug discovery, particularly for its interactions with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s formyl group and pyrazole ring may play a crucial role in its binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar 3,5-dichlorophenyl group but different core structure.
2-(4-Amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols: Structural isomers with similar phenyl substitution but different functional groups.
Uniqueness
Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
Ethyl 1-(3,5-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula for this compound is C12H10Cl2N2O3. The compound features a pyrazole ring substituted with a dichlorophenyl group and a formyl group, contributing to its biological properties.
Antimicrobial Activity
Research has shown that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.25 μg/mL |
Escherichia coli | 0.38 μg/mL |
Candida albicans | 0.30 μg/mL |
These values indicate that the compound possesses potent antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .
Anti-inflammatory Properties
In addition to antimicrobial effects, compounds in the pyrazole class have demonstrated anti-inflammatory activities. This compound has been studied for its ability to inhibit inflammatory pathways. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential application in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings. One study focused on a series of synthesized pyrazoles, including this compound, which were tested for their therapeutic potential in animal models of infection and inflammation. Results indicated significant reductions in infection severity and inflammatory markers compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the dichlorophenyl moiety enhances lipophilicity and may facilitate better interactions with biological targets. SAR studies suggest that modifications in the substituents on the pyrazole ring can lead to improved potency and selectivity against specific pathogens .
Properties
Molecular Formula |
C13H10Cl2N2O3 |
---|---|
Molecular Weight |
313.13 g/mol |
IUPAC Name |
ethyl 1-(3,5-dichlorophenyl)-4-formylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-2-20-13(19)12-8(7-18)6-17(16-12)11-4-9(14)3-10(15)5-11/h3-7H,2H2,1H3 |
InChI Key |
ZXLBULFJWSZYOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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